Aminothiophenes
Aminothiophenes are a class of heterocyclic compounds featuring an aromatic ring system with both sulfur and nitrogen atoms as key components. These molecules typically contain at least one thiophene ring fused to an amino group, contributing unique electronic and structural properties that make them valuable in various applications.
Structurally, aminothiophenes can be synthesized through a variety of methods including nucleophilic substitution reactions or condensation processes. Their chemical stability and reactivity profile vary depending on the specific substituents attached to the ring system, allowing for tailored synthesis for different uses.
In terms of their utility, aminothiophenes find applications in organic electronics due to their ability to act as electron donors or acceptors, making them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Additionally, these compounds have been explored in pharmaceutical research for their potential anti-inflammatory and antimicrobial properties.
Overall, the diverse nature of aminothiophenes makes them an intriguing area of study and development across multiple industries, from materials science to medicine.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
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4-cyclopropylthiophen-3-amine | 1368005-00-8 | C7H9NS |
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2-(propan-2-yl)thiophen-3-amine | 106944-37-0 | C7H11NS |
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2-1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-ylthiophen-3-amine | 1339725-99-3 | C10H14N4S |
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2-(1-ethyl-1H-1,2,4-triazol-5-yl)thiophen-3-amine | 1250889-48-5 | C8H10N4S |
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(3-AMINO-2-THIENYL)ACETATE | 914636-78-5 | |
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4-aminothiophene-2-sulfonamide | 17510-80-4 | C4H6N2O2S2 |
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2-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)thiophen-3-amine | 1343634-39-8 | C9H12N4S |
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4-Ethylthiophen-3-amine | 1487921-65-2 | C6H9NS |
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2,4-dimethylthiophen-3-amine | 87685-15-2 | C6H9NS |
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5-Methylthiophen-3-amine hydrochloride | 24030-01-1 | C5H7NS.HCl |
Related Literature
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Habtom D. Asfaw,Matthew R. Roberts,Cheuk-Wai Tai,Reza Younesi,Mario Valvo,Leif Nyholm,Kristina Edström Nanoscale, 2014,6, 8804-8813
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Ajay Jajodia,Kh. Dhanachandra Singh,Anshika Singhal,Saurabh Vig,Malabika Datta,Yogendra Singh,Muthusamy Karthikeyan,Ritushree Kukreti RSC Adv., 2015,5, 45710-45717
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G. Grzybowski,A. V. G. Chizmeshya,C. Senaratne,J. Menendez,J. Kouvetakis J. Mater. Chem. C, 2013,1, 5223-5234
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S. Vijayalakshmi,E. Elanthamilan,J. Princy Merlin,I. Sharmila Lydia New J. Chem., 2021,45, 17642-17653
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Stuart L. Simpson,William W. Bennett,Joshua J. King,Luke M. Mosley,David T. Welsh,Dianne F. Jolley Environ. Sci.: Processes Impacts, 2018,20, 1244-1253
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Wenbin Guo,Suyun Zhang,Hongping Xiang,Ming Yang,Zhangzhen He CrystEngComm, 2015,17, 8471-8476
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